PHY34 Demonstrates 13-Fold Greater Potency Than PHY30 in OVCAR3 Ovarian Cancer Cells
In a direct head-to-head comparison within the same experimental series, PHY34 exhibited substantially greater cytotoxicity than the closely related analog PHY30 in the OVCAR3 HGSOC cell line [1]. The sugar moiety modification in PHY34 enhances its potency relative to earlier diphyllin-based analogs, distinguishing it from compounds such as HTP-013 and other phyllanthusmin derivatives [2].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 4 nM |
| Comparator Or Baseline | PHY30: 52 nM |
| Quantified Difference | PHY34 is 13-fold more potent (52 nM / 4 nM = 13×) |
| Conditions | OVCAR3 ovarian cancer cells; 72-hour treatment; CellTiter-Glo viability assay; data from same experimental series |
Why This Matters
Higher potency enables lower effective dosing concentrations, potentially reducing off-target effects and improving therapeutic index in preclinical studies.
- [1] Young AN, Herrera D, Huntsman AC, et al. Phyllanthusmin derivatives induce apoptosis and reduce tumor burden in high-grade serous ovarian cancer by late-stage autophagy inhibition. Mol Cancer Ther. 2018;17(10):2123-2135. Figure 1C. View Source
- [2] Korkmaz MA, et al. Previously Uncharacterized Vacuolar-type ATPase Binding Site Discovered from Structurally Similar Compounds with Distinct Mechanisms of Action. ACS Chem Biol. 2018. View Source
